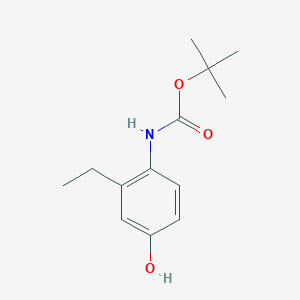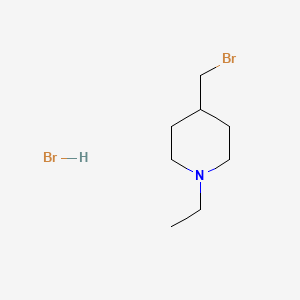
4-(Bromomethyl)-1-ethylpiperidinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-ethylpiperidinehydrobromide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the piperidine ring, which is further substituted with an ethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpiperidinehydrobromide typically involves the bromination of 1-ethylpiperidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a pipeline reactor with controlled temperature and illumination to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-ethylpiperidinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: 1-ethylpiperidine.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-ethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-ethylpiperidinehydrobromide involves the formation of reactive intermediates through nucleophilic substitution or radical reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,4-Bis(bromomethyl)furazan: Employed in the synthesis of heterocyclic compounds.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-1-ethylpiperidinehydrobromide is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. The presence of both bromomethyl and ethyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C8H17Br2N |
|---|---|
Poids moléculaire |
287.04 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-ethylpiperidine;hydrobromide |
InChI |
InChI=1S/C8H16BrN.BrH/c1-2-10-5-3-8(7-9)4-6-10;/h8H,2-7H2,1H3;1H |
Clé InChI |
GPTJNDJMVMELJB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


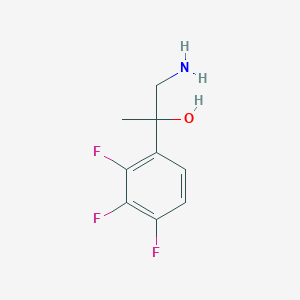
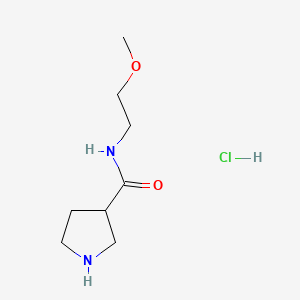
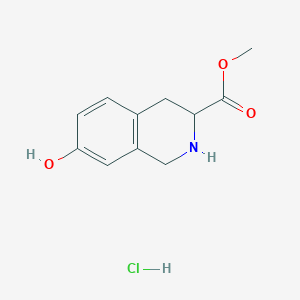
![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)

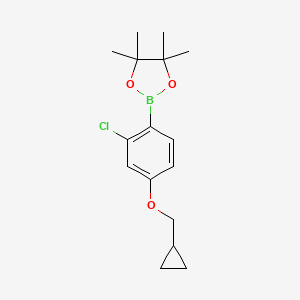
![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
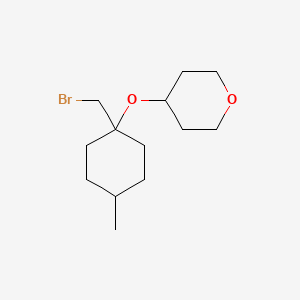
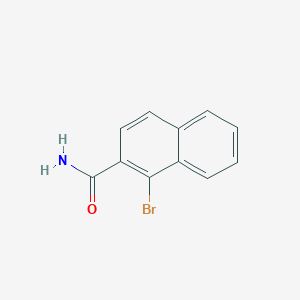
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)
